molecular formula C14H19N3O4 B2374715 methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate CAS No. 1428363-24-9

methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate

Cat. No.: B2374715
CAS No.: 1428363-24-9
M. Wt: 293.323
InChI Key: OPTQHEWLEWOOFE-UHFFFAOYSA-N
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Description

Methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[5,1-b][1,3]oxazine core, which is a fused heterocyclic structure containing nitrogen and oxygen atoms. The presence of the cyclopentanecarboxylate moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[5,1-b][1,3]oxazine core. One common approach is the cyclization of appropriately substituted hydrazines with β-keto esters under acidic conditions. The resulting intermediate is then further functionalized to introduce the cyclopentanecarboxylate group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazolo[5,1-b][1,3]oxazines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique structure may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

  • Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates

Uniqueness: Methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)cyclopentanecarboxylate stands out due to its unique structural features, such as the presence of the cyclopentanecarboxylate group, which may confer distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-20-13(19)14(5-2-3-6-14)16-11(18)10-9-15-17-7-4-8-21-12(10)17/h9H,2-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTQHEWLEWOOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)NC(=O)C2=C3N(CCCO3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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